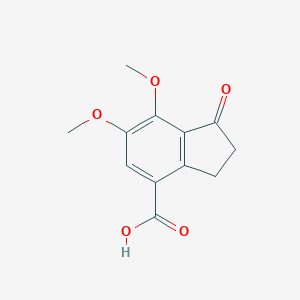

6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid" is a chemical entity that appears to be related to a class of compounds that exhibit various biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, chemical reactions, and properties, which can be extrapolated to understand the compound .

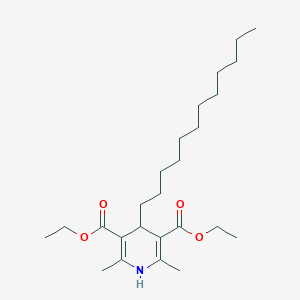

Synthesis Analysis

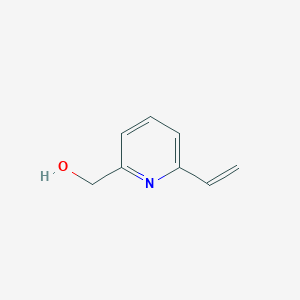

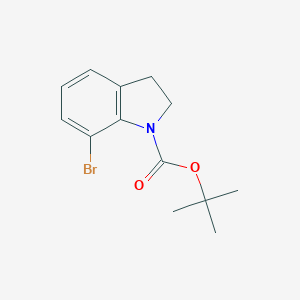

The synthesis of related compounds involves multi-step processes that are designed to introduce specific functional groups into the molecular framework. For instance, the synthesis of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid alkylamides, as described in one of the papers, involves a preparative method that could potentially be adapted for the synthesis of the compound of interest . The process includes the bromination of an allylamide precursor, which suggests that halogenation could be a viable step in the synthesis of "6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid" as well.

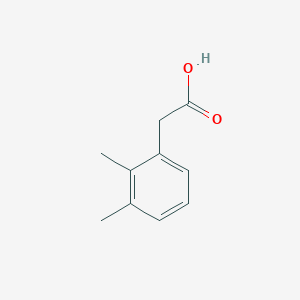

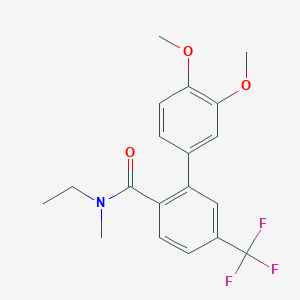

Molecular Structure Analysis

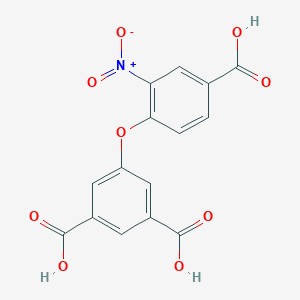

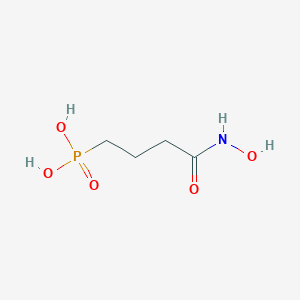

The molecular structure of compounds similar to "6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid" is characterized by the presence of multiple functional groups, such as carboxylic acid, ketone, and methoxy groups. These functional groups influence the chemical behavior and reactivity of the molecule. For example, the presence of a carboxylic acid group can lead to the formation of derivatives through reactions with various reagents, as seen in the conversion of carboxy groups to 4,6-dimethoxy-1,3,5-triazines .

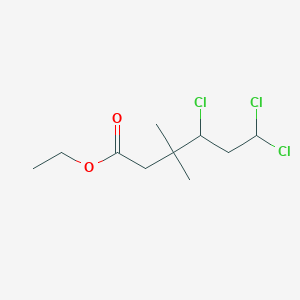

Chemical Reactions Analysis

The chemical reactions involving compounds with similar structures to the one are diverse. The bromination of an allylamide derivative of a related compound indicates that electrophilic addition to double bonds is a plausible reaction pathway . Additionally, the conversion of carboxylic acids into different derivatives, as mentioned in the synthesis of antifungal products, suggests that the carboxylic acid group in "6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid" could undergo similar transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of "6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid" can be inferred from the properties of structurally related compounds. For example, the presence of methoxy groups can increase the lipophilicity of the molecule, potentially affecting its solubility and absorption characteristics. The ketone and carboxylic acid functionalities are likely to contribute to the compound's acidity and its ability to form hydrogen bonds, which can influence its melting point, boiling point, and solubility in different solvents.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Biological Activity

Compounds with structural similarities to 6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid, particularly those containing carboxylic acid functionalities, are noted for their significant biological activities. These include antimicrobial, anticancer, and antioxidant properties. For example, natural carboxylic acids derived from plants show a range of biological activities depending on their structural differences, influencing antioxidant, antimicrobial, and cytotoxic activities (Godlewska-Żyłkiewicz et al., 2020). Similarly, hydroxycinnamic acids, which share the phenolic and carboxylic functional groups, have been extensively studied for their antioxidant capabilities and structure-activity relationships (Razzaghi-Asl et al., 2013).

Environmental and Material Science Applications

In material science and environmental remediation, carboxylic acid functionalities are leveraged for the design of advanced materials and pollution treatment. Graphene oxide-based materials, for instance, benefit from the introduction of carboxylic acid groups for the sorption of radionuclides from aqueous systems, highlighting the importance of functional groups in environmental applications (Yu et al., 2015).

Advanced Chemical Synthesis Techniques

The synthesis and transformation of carboxylic acids and derivatives are crucial in organic synthesis, providing pathways to a variety of biologically active compounds and materials. Techniques for synthesizing and modifying compounds with carboxylic acid functionalities are diverse, underscoring their importance in synthetic chemistry (Sevrain et al., 2017).

Propiedades

IUPAC Name |

6,7-dimethoxy-1-oxo-2,3-dihydroindene-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-16-9-5-7(12(14)15)6-3-4-8(13)10(6)11(9)17-2/h5H,3-4H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJLPMQHRISPJEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CCC2=O)C(=C1)C(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20571065 |

Source

|

| Record name | 6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid | |

CAS RN |

148050-74-2 |

Source

|

| Record name | 6,7-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-(7-hydroxy-19-oxo-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(22),3(12),4(9),5,7,10,13,15,17,20-decaen-13-yl)benzoic acid](/img/structure/B136607.png)

![6-Chloro-2-p-tolylimidazo[1,2-a]pyrimidine](/img/structure/B136624.png)

![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B136633.png)